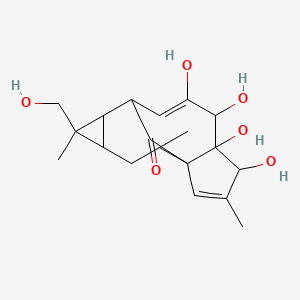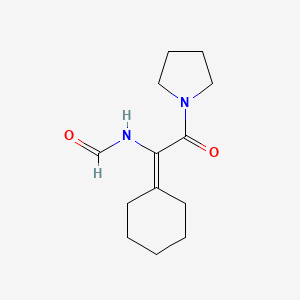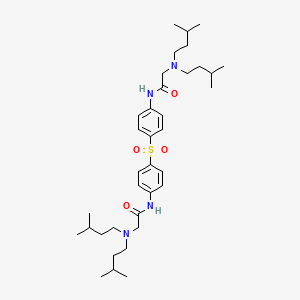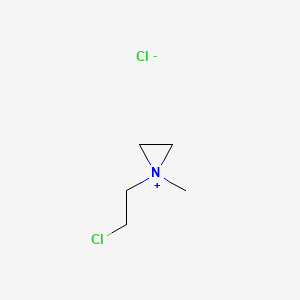
1H-2,8a-Methanocyclopenta(a)cyclopropa(e)cyclodecen-11-one, 1a,2,5,5a,6,9,10,10a-octahydro-4,5,5a,6-tetrahydroxy-1-(hydroxymethyl)-1,7,9-trimethyl-, (1S-(1alpha,1aalpha,2beta,5beta,5abeta,6beta,8aalph,9alpha,10aalpha)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-2,8a-Methanocyclopenta(a)cyclopropa(e)cyclodecen-11-one, 1a,2,5,5a,6,9,10,10a-octahydro-4,5,5a,6-tetrahydroxy-1-(hydroxymethyl)-1,7,9-trimethyl-, (1S-(1alpha,1aalpha,2beta,5beta,5abeta,6beta,8aalph,9alpha,10aalpha)- is a complex organic compound with a unique structure that includes multiple fused rings and various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the fused ring system and the introduction of hydroxyl and methyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the fused ring system through cyclization reactions.
Hydroxylation: Introduction of hydroxyl groups using reagents such as osmium tetroxide or hydrogen peroxide.
Methylation: Introduction of methyl groups using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Substitution of functional groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the compound’s structure and functional groups.
相似化合物的比较
Similar Compounds
1H-2,8a-Methanocyclopenta(a)cyclopropa(e)cyclodecen-11-one: A similar compound with a slightly different structure.
1a,2,5,5a,6,9,10,10a-Octahydro-4,5,5a,6-tetrahydroxy-1-(hydroxymethyl)-1,7,9-trimethyl-: Another related compound with variations in functional groups.
Uniqueness
This compound is unique due to its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties
属性
| 83912-88-3 | |
分子式 |
C19H26O6 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
4,5,6,7-tetrahydroxy-11-(hydroxymethyl)-3,11,14-trimethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one |
InChI |
InChI=1S/C19H26O6/c1-8-6-18-9(2)4-11-13(17(11,3)7-20)10(15(18)23)5-12(21)16(24)19(18,25)14(8)22/h5-6,9-11,13-14,16,20-22,24-25H,4,7H2,1-3H3 |
InChI 键 |
VLTHLFNISPZGHJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2C(C2(C)CO)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









